Cas no 52498-86-9 ((2-Chlorophenyl)(1H-indol-1-yl)methanone)
(2-Chlorophenyl)(1H-indol-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- (2-Chlorophenyl)(1H-indol-1-yl)methanone
- (2-chlorophenyl)-indol-1-ylmethanone
- SCHEMBL8447109
- 1-(2-chlorobenzoyl)-1H-indole
- 52498-86-9
-
- Inchi: 1S/C15H10ClNO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-10H
- InChI Key: RUFNJXIAAORVFT-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(N1C=CC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 255.0450916g/mol
- Monoisotopic Mass: 255.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 22Ų
(2-Chlorophenyl)(1H-indol-1-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149159-5g |
(2-chlorophenyl)(1H-indol-1-yl)methanone |
52498-86-9 | 95% | 5g |
$259 | 2024-07-15 | |
| Chemenu | CM149159-10g |
(2-chlorophenyl)(1H-indol-1-yl)methanone |
52498-86-9 | 95% | 10g |
$353 | 2021-08-05 | |
| Alichem | A199006990-5g |
(2-Chlorophenyl)(1H-indol-1-yl)methanone |
52498-86-9 | 95% | 5g |
$400.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737402-5g |
(2-Chlorophenyl)(1h-indol-1-yl)methanone |
52498-86-9 | 98% | 5g |
¥2446.00 | 2024-05-10 | |
| Crysdot LLC | CD11110805-10g |
(2-Chlorophenyl)(1H-indol-1-yl)methanone |
52498-86-9 | 95+% | 10g |
$373 | 2024-07-17 |
(2-Chlorophenyl)(1H-indol-1-yl)methanone Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on (2-Chlorophenyl)(1H-indol-1-yl)methanone
(2-Chlorophenyl)(1H-Indol-1-yl)Methanone: A Comprehensive Overview
The compound (2-chlorophenyl)(1H-indol-1-yl)methanone, also known by its CAS registry number 52498-86-9, is a heterocyclic organic compound that has garnered significant attention in the field of biomedical research. This molecule combines elements from both chlorobenzene derivatives and indole-based compounds, making it a versatile subject for drug discovery and biochemical studies.
Chemically, (2-chlorophenyl)(1H-indol-1-yl)methanone features a chlorophenyl group attached to an indole moiety via a methanone bridge. This unique structure contributes to its potential applications in pharmacology and medicinal chemistry, particularly in the development of anticancer agents and inflammatory disease treatments.
Recent studies have highlighted the compound's ability to interact with key cell signaling pathways, making it a promising candidate for precision medicine approaches. Its selectivity profile has been extensively studied, showing minimal off-target effects in preclinical models, which is a critical factor in drug safety.
The synthesis of (2-chlorophenyl)(1H-indol-1-yl)methanone typically involves multi-step organic reactions, including coupling reactions and cyclization processes, to achieve the desired molecular architecture. Researchers have explored various synthetic routes to optimize yields and reduce costs, aligning with the growing demand for cost-effective drug production.
Bioactivity assays have demonstrated that this compound exhibits potent antiproliferative effects in several cancer cell lines, particularly those resistant to conventional chemotherapy agents. These findings suggest its potential as a novel anticancer therapeutic, though further research is needed to fully understand its mechanisms of action and toxicity profiles.
Moreover, (2-chlorophenyl)(1H-indol-1-yl)methanone has shown promising results in inflammatory disease models, where it modulates key inflammatory cytokines and reduces oxidative stress. This dual activity—anti-inflammatory and anticancer—positions it as a valuable compound for combinatorial therapies.
Recent advancements in crystallography have provided insights into the molecular interactions of this compound with its targets, aiding in the design of more potent derivatives. Collaborative efforts between academic researchers and pharmaceutical companies are driving the translation of these findings into clinical candidates.
In summary, (2-chlorophenyl)(1H-indol-1-yl)methanone represents a significant advancement in medicinal chemistry, with applications spanning oncology, inflammation, and beyond. Its unique structure, combined with favorable bioactivity profiles, underscores its potential as a cornerstone of innovative drug development.
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